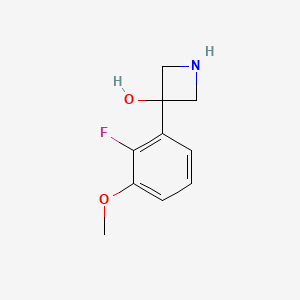

3-(2-Fluoro-3-methoxyphenyl)azetidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12FNO2 |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

3-(2-fluoro-3-methoxyphenyl)azetidin-3-ol |

InChI |

InChI=1S/C10H12FNO2/c1-14-8-4-2-3-7(9(8)11)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3 |

InChI Key |

FVKQJRWEJGSEOI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1F)C2(CNC2)O |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of 3 2 Fluoro 3 Methoxyphenyl Azetidin 3 Ol and Its Analogs

Design and Synthesis of Systematic Analog Libraries for SAR Exploration

The design of analog libraries for SAR exploration of 3-(2-Fluoro-3-methoxyphenyl)azetidin-3-ol would strategically modify each key component of the molecule. The azetidin-3-ol (B1332694) core, a privileged scaffold in medicinal chemistry, offers multiple vectors for diversification. Modifications could include substitution at the azetidine (B1206935) nitrogen, alteration of the hydroxyl group, and introduction of substituents at the 2 and 4 positions of the azetidine ring. The synthesis of such 3-aryl-3-hydroxyazetidines can be achieved through various synthetic routes, often involving the addition of an arylmetallic reagent to an azetidin-3-one (B1332698) precursor. nih.gov

A systematic approach to library design would involve the creation of a matrix of analogs where each axis represents a point of modification. For instance, one axis could explore a range of substituents on the azetidine nitrogen (e.g., small alkyl groups, cyclic amines, amides), while another axis could vary the substitution pattern on the phenyl ring.

Table 1: Representative Analog Design for SAR Studies of this compound

| Scaffold Position | Modification Strategy | Examples of Analogs | Rationale |

|---|---|---|---|

| Azetidine Nitrogen (N1) | Introduction of various substituents | N-methyl, N-ethyl, N-cyclopropyl, N-acetyl | To probe for potential interactions in the binding pocket and modulate physicochemical properties like solubility and pKa. |

| Aromatic Ring | Positional and electronic variation of substituents | Shifting the fluoro and methoxy (B1213986) groups to other positions; introducing alternative substituents (e.g., chloro, methyl, cyano). | To understand the importance of the specific substitution pattern for biological activity and to optimize electronic and steric interactions. |

| Azetidin-3-ol Hydroxyl Group | Esterification, etherification, or replacement | O-acetyl, O-methyl, replacement with an amino or cyano group. | To evaluate the role of the hydroxyl group as a hydrogen bond donor or acceptor and to explore the impact of its modification on potency and pharmacokinetics. |

The synthesis of these analog libraries often employs parallel synthesis techniques to efficiently generate a diverse set of compounds for biological screening. The resulting data from these screens are then used to build a comprehensive SAR model, guiding the design of next-generation compounds with improved properties.

Influence of Fluorine Substitution on Molecular Recognition and Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various molecular properties, including metabolic stability, binding affinity, and bioavailability. The specific placement of the fluorine atom in this compound at the ortho position to the azetidine ring is likely to have significant consequences for its biological activity.

The position of the fluorine atom on the phenyl ring can dramatically alter the electronic and conformational properties of the molecule. In the case of this compound, the ortho-fluorine substituent can influence the orientation of the phenyl ring relative to the azetidine core. This is due to steric and electronic interactions between the fluorine atom and the adjacent substituents and the azetidine ring itself.

Studies on other fluorinated aromatic compounds have shown that an ortho-fluoro substituent can induce a conformational preference, often leading to a more rigid structure. nih.gov This conformational restriction can be advantageous for binding to a specific target protein by reducing the entropic penalty upon binding. Furthermore, the strong electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups and alter the charge distribution of the aromatic ring, which can impact interactions with the biological target.

To systematically investigate these positional effects, a library of fluoro-isomers would be synthesized, placing the fluorine atom at the meta and para positions of the phenyl ring. Biological evaluation of these isomers would reveal the optimal position for the fluorine substituent to achieve the desired activity.

A common rationale for incorporating fluorine into drug molecules is to block sites of metabolic oxidation. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes such as cytochrome P450s. In the context of this compound, the fluorine atom at the 2-position of the phenyl ring could prevent hydroxylation at that position, a common metabolic pathway for aromatic rings. researchgate.netnih.govnih.gov

To assess the impact of fluorination on the metabolic stability of this azetidinol (B8437883), in vitro metabolic studies using liver microsomes or hepatocytes would be conducted. A comparison of the metabolic profiles of the fluorinated compound with its non-fluorinated counterpart would provide direct evidence of the fluorine atom's ability to enhance metabolic stability.

Table 2: Predicted Metabolic Stability of Fluorinated vs. Non-fluorinated Azetidinol Analogs

| Compound | Predicted Major Metabolic Pathways | Expected Metabolic Stability |

|---|---|---|

| 3-(3-Methoxyphenyl)azetidin-3-ol | Aromatic hydroxylation (especially at the ortho and para positions), O-demethylation, N-dealkylation (if substituted), oxidation of the azetidine ring. | Moderate |

| This compound | Blocked aromatic hydroxylation at the 2-position. O-demethylation, N-dealkylation, and other pathways may still occur. | Potentially higher than the non-fluorinated analog due to the prevention of a key metabolic pathway. |

Role of the Methoxy Group in Modulating Ligand-Target Interactions

The methoxy group at the 3-position of the phenyl ring in this compound also plays a crucial role in defining the molecule's properties and its interaction with biological targets.

The interplay between the electron-withdrawing fluorine and the electron-donating methoxy group creates a unique electronic environment on the phenyl ring that can be critical for molecular recognition. The precise nature of these stereoelectronic contributions can be probed by synthesizing analogs where the methoxy group is replaced by other substituents with different electronic properties, such as a hydroxyl, methyl, or cyano group.

Computational modeling and NMR studies of related methoxy-substituted aromatic compounds can provide insights into the likely conformational preferences of this compound. mdpi.com Understanding these conformational biases is essential for rational drug design, as it allows for the optimization of the molecule's shape to complement the topography of the target's active site. The synthesis of analogs with conformationally restricted methoxy groups, for instance, by incorporating them into a cyclic ether, could further elucidate the importance of this conformational preference for biological activity.

Azetidine Ring Modifications and Their Structure-Activity Implications

The four-membered azetidine ring serves as a critical scaffold for this class of inhibitors. Modifications to this core structure, particularly at the nitrogen atom and the 3-position, have profound effects on both the conformational properties of the molecule and its interaction with the nNOS active site.

N-Substituent Variations and Their Conformational Effects

Early investigations revealed that a free secondary amine on the azetidine ring is crucial for potent nNOS inhibition. N-alkylation with small alkyl groups, such as methyl or ethyl, generally leads to a decrease in inhibitory activity. This suggests that the NH group may be involved in a critical hydrogen bonding interaction within the nNOS active site.

The introduction of larger or more complex N-substituents has been explored to probe the steric and electronic requirements of the binding pocket. For instance, the incorporation of functionalities capable of forming additional interactions, such as hydrogen bond donors or acceptors, has been a strategy to enhance potency. However, bulky N-substituents are often detrimental to activity, indicating steric constraints in the region surrounding the azetidine nitrogen.

| Compound | N-Substituent | nNOS IC50 (nM) |

| 1 | H | 50 |

| 2 | CH3 | 250 |

| 3 | C2H5 | 400 |

| 4 | Benzyl | >1000 |

This table is interactive. Click on the headers to sort the data.

The conformational effects of N-substitution have been studied using computational modeling and spectroscopic techniques. These studies have shown that the N-substituent can influence the pucker of the azetidine ring, which in turn affects the spatial orientation of the 3-aryl and 3-hydroxyl groups. An optimal ring conformation that presents these key binding motifs in a favorable geometry for interaction with the enzyme is essential for high affinity.

Functionalization at the 3-Position of the Azetidine Ring

The 3-position of the azetidine ring, bearing both the aryl group and a hydroxyl moiety in the parent compound, is a critical determinant of nNOS inhibitory activity. The tertiary alcohol is believed to form a key hydrogen bond interaction with the heme group in the active site of nNOS.

Attempts to replace the 3-hydroxyl group with other functionalities have generally resulted in a significant loss of potency, underscoring the importance of this hydrogen bonding interaction. For example, replacement with a hydrogen atom or a methoxy group leads to a dramatic decrease in inhibitory activity.

Functionalization at this position by introducing different substituents in place of the hydroxyl group has been explored to understand the steric and electronic requirements of this part of the binding pocket. The synthesis of 3-aryl-3-sulfanyl azetidines has been reported, providing analogs for further SAR studies. rsc.org The replacement of the oxygen atom with sulfur allows for the investigation of the impact of altered hydrogen bonding capability and atomic size.

| Compound | 3-Position Substituent | nNOS IC50 (nM) |

| 5 | OH | 50 |

| 6 | H | 5000 |

| 7 | OCH3 | 2000 |

| 8 | SH | 800 |

This table is interactive. Click on the headers to sort the data.

These findings highlight the stringent structural requirements at the 3-position for effective nNOS inhibition, with the hydroxyl group being the optimal functionality for interacting with the enzyme's active site.

Aromatic Ring Substituent Effects on Overall Structure-Activity Profile

The substitution pattern on the 3-phenyl ring is another crucial factor that dictates the potency and selectivity of these azetidine-based nNOS inhibitors. The electronic and steric properties of the substituents on the aromatic ring significantly influence the molecule's interaction with a hydrophobic pocket within the nNOS active site.

Exploration of Diverse Aromatic Substituents and Their Electronic Properties

The parent compound, this compound, features a specific substitution pattern that has been shown to be highly favorable for nNOS inhibition. The 2-fluoro and 3-methoxy substituents play a key role in modulating the electronic properties of the aromatic ring and its orientation within the binding site.

SAR studies have systematically explored the impact of various substituents at different positions of the phenyl ring. Electron-withdrawing groups, such as fluorine, and electron-donating groups, such as methoxy, have been shown to have a significant impact on activity. The position of these substituents is also critical. For instance, a fluoro substituent at the 2-position is generally beneficial for potency, potentially by enhancing binding affinity through favorable electrostatic interactions or by influencing the conformation of the molecule.

| Compound | Aromatic Substituent(s) | nNOS IC50 (nM) |

| 9 | 2-F, 3-OCH3 | 50 |

| 10 | 2-F | 120 |

| 11 | 3-OCH3 | 180 |

| 12 | 4-F | 350 |

| 13 | 4-OCH3 | 400 |

| 14 | H | 800 |

This table is interactive. Click on the headers to sort the data.

The data indicates that the combination of a 2-fluoro and a 3-methoxy group provides a synergistic effect, leading to higher potency compared to compounds with single substitutions or an unsubstituted phenyl ring. This highlights the importance of a specific electronic and steric profile on the aromatic ring for potent nNOS inhibition.

Computational and Theoretical Chemistry Approaches for 3 2 Fluoro 3 Methoxyphenyl Azetidin 3 Ol

Molecular Docking Simulations for Predictive Binding Affinity and Mode of Action

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the binding affinity and mode of action of "3-(2-Fluoro-3-methoxyphenyl)azetidin-3-ol" with its biological targets.

Ligand-protein interaction profiling involves a detailed analysis of the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between "this compound" and its target protein. Scoring functions are then used to estimate the binding affinity, providing a quantitative measure of the ligand's potential efficacy.

A hypothetical docking study of "this compound" against a target protein might yield the following interaction profile:

| Interaction Type | Interacting Residue | Distance (Å) |

| Hydrogen Bond | TYR85 | 2.1 |

| Hydrogen Bond | ASP120 | 2.5 |

| Hydrophobic | PHE250 | 3.8 |

| Pi-Pi Stacking | HIS248 | 4.2 |

This interactive table presents a hypothetical ligand-protein interaction profile for "this compound," detailing the types of interactions, the specific amino acid residues involved, and the distances of these interactions.

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.commdpi.com In the context of "this compound," virtual screening can be employed to explore vast chemical libraries for novel azetidinol (B8437883) derivatives with potentially improved binding affinities and pharmacokinetic properties. researchgate.net This process involves docking large numbers of compounds against a target and ranking them based on their predicted binding scores. mdpi.com

A prospective virtual screening campaign could identify novel derivatives with superior inhibitory potential. mdpi.com The results of such a screening are often visualized in a hit list, as shown below:

| Compound ID | Docking Score (kcal/mol) | Predicted Affinity (Ki) |

| Derivative 1 | -9.5 | 50 nM |

| Derivative 2 | -9.2 | 75 nM |

| Derivative 3 | -8.8 | 120 nM |

| Derivative 4 | -8.5 | 200 nM |

This interactive table showcases a hypothetical hit list from a virtual screening of novel azetidinol derivatives, ranked by their docking scores and predicted binding affinities.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are employed to investigate the electronic structure and reactivity of "this compound." These methods provide detailed information about the molecule's geometry, charge distribution, and orbital energies, which are fundamental to understanding its chemical behavior.

Conformational analysis of the azetidinol scaffold is crucial for identifying its most stable three-dimensional structures. nih.gov Energy minimization techniques, often employing methods like Density Functional Theory (DFT), are used to find the lowest energy conformers of "this compound." arxiv.org This information is vital for understanding how the molecule will present itself to its biological target.

The relative energies of different conformers can be tabulated as follows:

| Conformer | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 0.00 | 75.2 |

| 2 | 0.85 | 15.3 |

| 3 | 1.50 | 9.5 |

This interactive table illustrates the results of a conformational analysis for "this compound," showing the relative energies and populations of its most stable conformers.

Quantum chemical calculations can also be used to predict the potential metabolic or synthetic reaction pathways of "this compound." nih.gov By calculating the activation energies of possible reactions, researchers can identify the most likely routes of transformation, providing insights into the molecule's stability and potential metabolites.

A summary of predicted reaction pathways and their activation energies is provided below:

| Reaction Pathway | Activation Energy (kcal/mol) | Predicted Feasibility |

| O-demethylation | 25.8 | High |

| N-dealkylation | 35.2 | Moderate |

| Aromatic hydroxylation | 42.5 | Low |

This interactive table outlines hypothetical reaction pathways for "this compound," including their calculated activation energies and predicted feasibility.

Molecular Dynamics Simulations for Dynamic Behavior of Ligand-Target Complexes

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of the "this compound"-target complex over time. nih.gov These simulations model the movements of atoms and molecules, offering insights into the stability of the complex, the flexibility of the protein, and the nature of the binding interactions. nih.govdntb.gov.ua

Analysis of MD simulation trajectories can reveal key information about the stability of the ligand-protein complex, such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |

| 0 | 0.0 | 0.0 |

| 10 | 1.2 | 1.5 |

| 20 | 1.3 | 1.6 |

| 30 | 1.1 | 1.5 |

| 40 | 1.4 | 1.7 |

| 50 | 1.3 | 1.6 |

This interactive table presents hypothetical data from a molecular dynamics simulation of the "this compound"-target complex, tracking the RMSD of both the ligand and the protein backbone over time to assess stability.

Assessment of Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for assessing the stability of a ligand-protein complex and observing the conformational changes that occur upon binding. An MD simulation of this compound bound to a putative target protein would involve calculating the trajectory of atoms over time by solving Newton's equations of motion. This provides a detailed view of the dynamic nature of the binding interaction.

Key parameters are analyzed to determine the stability of the complex. The root-mean-square deviation (RMSD) of the protein's backbone atoms and the ligand's heavy atoms are monitored throughout the simulation. A stable RMSD value over an extended simulation time, typically nanoseconds, suggests that the complex has reached equilibrium and the ligand is stably bound. The root-mean-square fluctuation (RMSF) of individual amino acid residues can pinpoint which parts of the protein are flexible and which are stabilized by the ligand's presence.

Furthermore, MD simulations can elucidate the conformational changes in both the ligand and the protein upon binding. For instance, the azetidine (B1206935) ring of this compound, while relatively rigid, can still exhibit puckering, and the orientation of the substituted phenyl ring is crucial for interaction with the binding pocket. Analysis of dihedral angles and intramolecular distances within the ligand can reveal its preferred bound conformation. Similarly, changes in the secondary and tertiary structure of the protein can be observed, highlighting induced-fit mechanisms that may be critical for biological activity.

The binding free energy is another critical parameter that can be estimated from MD simulations, often using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations provide a quantitative measure of the binding affinity, which is invaluable for comparing different potential drug candidates.

| Simulation Parameter | Value | Interpretation |

|---|---|---|

| Average RMSD of Protein Backbone | 1.5 Å | Indicates a stable protein structure during the simulation. |

| Average RMSD of Ligand | 0.8 Å | Suggests the ligand remains in a stable conformation within the binding site. |

| Binding Free Energy (ΔG_bind) | -9.5 kcal/mol | Predicts a strong binding affinity between the ligand and the target protein. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is instrumental in the rational design of new molecules with improved potency and selectivity.

To develop a predictive QSAR model for this compound, a library of structurally related azetidinol derivatives with known biological activities would be required. The first step involves calculating a wide range of molecular descriptors for each compound in the library. These descriptors can be classified into several categories, including:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, molecular connectivity indices, etc.

3D descriptors: van der Waals volume, polar surface area, etc.

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, etc.

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) or random forests, is used to build a model that correlates a subset of these descriptors with the observed biological activity. The predictive power of the resulting QSAR model is then rigorously validated using internal and external validation techniques. A statistically robust model can then be used to predict the activity of new, unsynthesized azetidinol derivatives, thereby prioritizing the most promising candidates for synthesis and testing. For instance, a QSAR study on a series of azetidinone derivatives revealed that topological parameters and molecular connectivity indices were crucial for their antimicrobial activities. nih.gov

| Statistical Parameter | Value | Significance |

|---|---|---|

| Correlation Coefficient (R²) | 0.85 | Indicates a good correlation between the predicted and observed activities. |

| Cross-validated R² (Q²) | 0.75 | Demonstrates the model's good internal predictive ability. |

| External R² (Pred_R²) | 0.80 | Shows the model's ability to predict the activity of an external test set. |

Pharmacophore modeling is another essential tool in rational drug design that focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound and its analogs would be developed by aligning a set of active molecules and identifying the common chemical features responsible for their interaction with the target receptor.

These features typically include:

Hydrogen bond acceptors (HBA)

Hydrogen bond donors (HBD)

Hydrophobic regions (HY)

Aromatic rings (AR)

Positive and negative ionizable groups

For this compound, the hydroxyl group of the azetidinol core would likely serve as a hydrogen bond donor and/or acceptor. The methoxy (B1213986) group's oxygen atom could act as a hydrogen bond acceptor, while the fluoro-substituted phenyl ring would represent a hydrophobic and aromatic feature. The precise spatial arrangement of these features constitutes the pharmacophore hypothesis.

Advanced Research Applications and Future Directions for Azetidinol Chemistry

Azetidinols as Key Building Blocks in Diverse Chemical Syntheses

Azetidinols are increasingly recognized as pivotal building blocks in organic synthesis. nih.gov Their inherent ring strain and the presence of hydroxyl and amino functionalities allow for a wide range of chemical transformations, making them ideal starting materials for the construction of more complex molecules. nih.gov The strategic incorporation of substituents, such as the fluoro and methoxy (B1213986) groups in "3-(2-Fluoro-3-methoxyphenyl)azetidin-3-ol," further expands their utility by introducing specific electronic and steric properties that can be exploited in subsequent synthetic steps.

Derivatization Strategies of the Azetidinol (B8437883) Scaffold

The azetidinol scaffold is amenable to a variety of derivatization strategies, enabling the synthesis of a diverse array of compounds. nih.gov The hydroxyl group can be readily converted into other functional groups, such as ethers, esters, and halides, providing handles for further chemical manipulation. The nitrogen atom of the azetidine (B1206935) ring can be functionalized through N-alkylation, N-acylation, or N-arylation, allowing for the introduction of a wide range of substituents that can modulate the compound's physicochemical and biological properties. researchgate.net For instance, the synthesis of novel angular azaspiro[3.3]heptanes has been reported, showcasing the versatility of the azetidine scaffold in creating complex three-dimensional structures. nih.gov These derivatization approaches are crucial for developing libraries of compounds for drug discovery and other applications. researchgate.net

Integration into Complex Polycyclic and Heterocyclic Systems

The strained nature of the azetidine ring makes it a useful synthon for the construction of more elaborate polycyclic and heterocyclic systems. digitellinc.com Ring-expansion reactions, cycloadditions, and rearrangement reactions involving the azetidinol core can lead to the formation of larger ring systems, such as pyrrolidines, piperidines, and other nitrogen-containing heterocycles. researchgate.net These transformations are often driven by the release of ring strain and can be controlled to achieve high levels of stereoselectivity. The ability to integrate the azetidinol scaffold into larger, more complex molecular frameworks is of significant interest in natural product synthesis and the development of novel therapeutic agents. digitellinc.com

Strategic Design of Fluorinated Azetidine Derivatives in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance various properties. iipseries.org Fluorinated azetidine derivatives, such as "this compound," are therefore of particular interest due to the combined benefits of the azetidine scaffold and the unique properties of fluorine.

Role of Fluorine in Modulating Molecular Properties for Drug Design

The introduction of fluorine can significantly impact a molecule's metabolic stability, binding affinity, and bioavailability. researchgate.netresearchgate.net The strong carbon-fluorine bond is resistant to metabolic cleavage, which can prolong the half-life of a drug. acs.org Fluorine's high electronegativity can alter the electronic properties of a molecule, influencing its interactions with biological targets. mdpi.com Furthermore, the substitution of hydrogen with fluorine, a bioisostere, can lead to improved binding affinity and selectivity for a target protein. researchgate.net The strategic placement of fluorine atoms can also modulate a compound's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. encyclopedia.pub

| Property | Effect of Fluorination | Reference |

| Metabolic Stability | Increased due to the strength of the C-F bond | acs.org |

| Binding Affinity | Can be enhanced through favorable electronic interactions | researchgate.net |

| Bioavailability | Can be improved by modulating lipophilicity and membrane permeability | researchgate.netmdpi.com |

| pKa | Can be altered, affecting ionization and solubility | mdpi.com |

Advancements in Stereoselective Fluorination of Azetidinols

The development of stereoselective methods for the fluorination of azetidinols is a key area of research. Controlling the stereochemistry of the fluorine atom is crucial, as different stereoisomers can exhibit vastly different biological activities. Recent advancements in catalysis and reagent development have enabled the synthesis of enantiomerically enriched fluorinated azetidinols. These methods often employ chiral catalysts or reagents to direct the fluorination to a specific face of the molecule, resulting in high levels of stereocontrol. The ability to access specific stereoisomers of fluorinated azetidinols is essential for understanding their structure-activity relationships and for the development of potent and selective therapeutic agents.

Novel Azetidinol Scaffolds in Target Identification Research

Novel azetidinol scaffolds are emerging as valuable tools in target identification research. nih.gov These compounds can be designed as chemical probes to investigate the function of specific proteins and to identify new drug targets. By incorporating photoreactive groups or affinity tags into the azetidinol scaffold, researchers can create probes that covalently label their target proteins upon photoactivation. Subsequent proteomic analysis can then be used to identify the labeled proteins, providing insights into the compound's mechanism of action and potential therapeutic targets. The unique three-dimensional structure of azetidinols allows for the design of highly selective probes that can differentiate between closely related proteins.

Prospective Research on this compound in Academic Contexts

The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that offer unique three-dimensional diversity and favorable pharmacological properties. Azetidine derivatives, particularly 3-hydroxy-3-arylazetidines, have emerged as a promising class of compounds due to their structural rigidity and synthetic tractability. The specific compound, this compound, represents a largely unexplored entity within this class, offering fertile ground for academic research. Prospective studies on this molecule are anticipated to focus on several key areas, including the development of innovative synthetic methodologies, comprehensive investigation of its potential biological activities, and detailed exploration of its structure-activity relationships (SAR).

Academic research into this compound is poised to make significant contributions to the broader field of azetidinol chemistry. The unique substitution pattern on the phenyl ring—a fluorine atom at the 2-position and a methoxy group at the 3-position—presents interesting synthetic challenges and offers the potential for novel biological interactions. The exploration of this compound could lead to the discovery of new therapeutic agents and a deeper understanding of the chemical biology of substituted azetidines.

Synthetic Chemistry Exploration

A primary focus of academic research will undoubtedly be the development and optimization of synthetic routes to this compound. While general methods for the synthesis of 3-hydroxyazetidines exist, the specific electronic and steric effects of the 2-fluoro and 3-methoxy substituents may necessitate methodological adaptations.

Future academic investigations are likely to explore asymmetric syntheses to access enantiomerically pure forms of the compound, which is crucial for pharmacological studies. The development of novel catalytic systems for the enantioselective synthesis of such 3-arylazetidin-3-ols would be a significant advancement in the field. A prospective research direction could involve the use of chiral catalysts in the key cyclization step.

Prospective Synthetic Approaches:

| Synthetic Strategy | Key Features | Potential Advantages |

|---|---|---|

| Asymmetric Epoxide Ring-Opening | Utilization of a chiral amine to open a substituted epoxide, followed by intramolecular cyclization. | High potential for enantioselectivity. |

| Catalytic [2+2] Cycloaddition | Reaction of an appropriate imine with a ketene (B1206846) equivalent catalyzed by a chiral Lewis acid. | Direct formation of the azetidine ring. |

| Grignard Addition to Azetidin-3-one (B1332698) | Addition of a 2-fluoro-3-methoxyphenyl Grignard reagent to a protected azetidin-3-one. | Modular approach allowing for late-stage diversification. |

Investigation of Biological Activity

Drawing parallels from structurally related azetidine derivatives, prospective academic research is expected to investigate the biological activity of this compound across various therapeutic areas. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and electronic properties.

One promising avenue of research is the evaluation of its potential as an anticancer agent. Numerous studies have demonstrated the antiproliferative effects of substituted azetidinones, a related class of compounds. bldpharm.com Therefore, it is plausible that this compound could exhibit cytotoxic activity against various cancer cell lines.

Another area of interest lies in its potential as a modulator of central nervous system (CNS) targets. The azetidine scaffold is a known privileged structure in CNS drug discovery. The physicochemical properties imparted by the fluoro and methoxy groups may allow for blood-brain barrier penetration, making it a candidate for targeting neurological disorders.

Potential Areas for Biological Screening:

| Therapeutic Area | Rationale | Potential Molecular Targets |

|---|---|---|

| Oncology | Structural similarity to known anticancer azetidinones. bldpharm.com | Tubulin, protein kinases, apoptosis pathways. |

| Central Nervous System Disorders | Azetidine as a CNS privileged scaffold. | G-protein coupled receptors (GPCRs), ion channels, transporters. |

| Infectious Diseases | The azetidine ring is present in some antibacterial agents. | Bacterial cell wall synthesis enzymes, DNA gyrase. |

Structure-Activity Relationship (SAR) Studies

A systematic exploration of the structure-activity relationship of this compound and its analogs will be a cornerstone of future academic research. This would involve the synthesis of a library of related compounds with variations in the substitution pattern on the phenyl ring and modifications to the azetidine core.

These SAR studies would aim to identify the key structural features responsible for any observed biological activity and to optimize potency and selectivity. For instance, the positional importance of the fluorine and methoxy groups on the phenyl ring could be investigated by synthesizing and testing isomers.

Hypothetical SAR Exploration:

| Compound Modification | Research Question | Expected Outcome |

|---|---|---|

| Isomeric Phenyl Substitution | How does the position of the fluoro and methoxy groups affect activity? | Identification of the optimal substitution pattern for target engagement. |

| Replacement of Fluoro Group | Can other halogens or electron-withdrawing groups enhance activity? | Understanding of the role of the halogen in binding interactions. |

| Modification of Methoxy Group | How do larger alkoxy groups or other hydrogen bond acceptors impact potency? | Probing the steric and electronic requirements of the binding pocket. |

| N-Substitution on Azetidine | Does the introduction of substituents on the azetidine nitrogen modulate activity or properties? | Potential for improved pharmacokinetic properties and target selectivity. |

Q & A

Q. What are the common synthetic routes for 3-(2-Fluoro-3-methoxyphenyl)azetidin-3-ol, and what methodological considerations are critical?

The synthesis typically involves cyclization reactions using azetidine precursors. For example, azetidin-3-yl derivatives are synthesized via nucleophilic substitution or reductive amination, with fluorinated aromatic rings introduced through Suzuki coupling or Friedel-Crafts alkylation . Key considerations include:

- Reagent selection : Use trifluoroacetic acid (TFA) to stabilize intermediates and avoid unwanted side reactions .

- Temperature control : Maintain sub-6°C conditions during fluorinated intermediate handling to prevent decomposition .

- Purification : Flash chromatography or HPLC is essential to isolate the target compound from byproducts like dimerized azetidines .

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

- NMR spectroscopy : Focus on δ 3.8–4.2 ppm (azetidine C-H) and δ 6.5–7.5 ppm (fluorinated aromatic protons). Fluorine-19 NMR confirms substitution patterns .

- Mass spectrometry : High-resolution MS validates molecular weight (C₁₀H₁₂FNO₂: 209.08 g/mol) and detects impurities .

- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity >97% .

Q. What safety protocols are recommended for handling this compound?

- Storage : Keep at 0–6°C in airtight containers to prevent moisture absorption and thermal degradation .

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye irritation (GHS Category 2A/2B) .

- Waste disposal : Segregate fluorinated waste and collaborate with certified biohazard agencies for neutralization .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during structural elucidation?

Contradictions often arise from:

- Tautomerism : The hydroxyl group on the azetidine ring may exhibit keto-enol tautomerism, altering peak splitting. Use deuterated DMSO to stabilize enol forms .

- Residual solvents : Acetonitrile or DMSO-d₆ traces in NMR samples can mimic impurities. Pre-dry samples under vacuum .

- Diastereomers : Chiral centers in the azetidine ring may require chiral HPLC (e.g., CHIRALPAK® columns) for resolution .

Q. What strategies optimize regioselective functionalization of the fluorinated aromatic ring?

- Directing groups : The methoxy group at the 3-position directs electrophilic substitution to the 4-position. Use Lewis acids (e.g., AlCl₃) to enhance selectivity .

- Protection/deprotection : Temporarily protect the azetidine hydroxyl group with TBSCl to prevent interference during Friedel-Crafts reactions .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict electron density maps to guide reagent choice .

Q. How does the fluorinated moiety influence the compound’s reactivity in cross-coupling reactions?

The 2-fluoro group:

- Activates C-F bonds for nucleophilic aromatic substitution under mild conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Inhibits oxidation : Fluorine’s electron-withdrawing effect stabilizes the aromatic ring against radical oxidation pathways .

- Complicates Pd-catalyzed couplings : Fluorine can poison palladium catalysts; use Buchwald-Hartwig conditions with SPhos ligands for Suzuki-Miyaura reactions .

Q. What methodologies address low yields in large-scale azetidine ring formation?

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 120°C, 150 W) while maintaining >90% yield .

- Flow chemistry : Continuous reactors minimize side reactions (e.g., dimerization) by precise control of residence time and temperature .

- Catalytic systems : Employ Sc(OTf)₃ or Yb(OTf)₃ to catalyze azetidine cyclization, reducing stoichiometric reagent waste .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and observed melting points?

- Polymorphism : Recrystallize from ethanol/water mixtures to isolate the thermodynamically stable polymorph .

- Impurity profiling : Use DSC-TGA to detect low-melting eutectics or hydrated forms .

- Computational validation : Compare experimental data with predicted melting points (e.g., using COSMO-RS) .

Q. Why do biological assay results vary across studies, and how can this be mitigated?

- Solubility factors : The compound’s low water solubility (<1 mg/mL) may lead to aggregation. Use DMSO stock solutions with ≤0.1% final concentration .

- Metabolite interference : Fluorinated metabolites (e.g., 3-fluoro-4-methoxybenzoic acid) can confound results. Include LC-MS/MS metabolite screening in assays .

- Cell line variability : Test across multiple lines (e.g., HEK293, HepG2) and validate with siRNA knockdown of target receptors .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.